L-Serine-d2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-XFJCSJJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Stable Isotope Tracing in Modern Systems Biology
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. nih.gov It involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov These labeled molecules, or tracers, are introduced into cells, tissues, or whole organisms and behave almost identically to their natural counterparts. nih.govcreative-proteomics.com
The core advantage of this method is its ability to track the journey of these labeled atoms as they are incorporated into various metabolites. silantes.com By using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled and unlabeled molecules, providing a dynamic map of metabolic fluxes. nih.govcreative-proteomics.com This allows for the quantification of the rates at which metabolites flow through a metabolic network, a practice known as metabolic flux analysis (MFA). creative-proteomics.com
Unlike methods that only provide a static snapshot of metabolite concentrations, stable isotope tracing offers a dynamic view of cellular operations. It helps to elucidate:
Pathway utilization: Determining which metabolic routes are active under specific conditions. researchgate.net
Nutrient fate: Tracking how nutrients like glucose and amino acids are used for energy production, biosynthesis, and storage. nih.gov
Metabolic reprogramming: Understanding how metabolic pathways are altered in disease states, such as cancer. nih.govnih.gov
This ability to non-invasively probe the inner workings of a cell makes stable isotope tracing an indispensable tool in systems biology for building comprehensive models of metabolic regulation. nih.gov
Overview of L Serine S Crucial Roles in Cellular Metabolism and Physiology
L-serine, while classified as a non-essential amino acid because it can be synthesized by the body, is a central player in a vast network of metabolic pathways crucial for cellular function and proliferation. frontiersin.orgnih.govnih.gov It can be obtained from the diet, produced from the glycolytic intermediate 3-phosphoglycerate (B1209933), or generated from glycine (B1666218). frontiersin.orgresearchgate.net
The metabolic importance of L-serine stems from its role as a precursor for a multitude of essential biomolecules:
Protein Synthesis: As one of the 20 proteinogenic amino acids, L-serine is a fundamental building block of proteins. nih.govresearchgate.net Its hydroxyl side-chain is also a key site for post-translational modifications like phosphorylation, which regulates protein function. nih.govresearchgate.net
One-Carbon Metabolism: L-serine is the primary donor of one-carbon units to the folate and methionine cycles. nih.govfrontiersin.orgaginganddisease.org This process is vital for the synthesis of nucleotides (purines and thymidine) required for DNA and RNA replication and repair, as well as for the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. nih.govaginganddisease.org
Amino Acid Synthesis: L-serine can be converted into other amino acids, most notably glycine and cysteine. frontiersin.org The reversible conversion to glycine is a key reaction within one-carbon metabolism. nih.gov
Lipid Synthesis: It is a precursor for the synthesis of crucial membrane lipids, including phospholipids (B1166683) like phosphatidylserine (B164497) and sphingolipids such as ceramides (B1148491), which are highly abundant in the nervous system. nih.govresearchgate.netbiorxiv.org
Neurotransmission: In the central nervous system, L-serine is converted to D-serine by the enzyme serine racemase. frontiersin.orgbiorxiv.org D-serine acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity and neurotransmission. biorxiv.orgnih.govmdpi.com
Given its extensive involvement in these fundamental processes, the metabolism of L-serine is tightly regulated and highly compartmentalized within the cell, with distinct roles for cytosolic and mitochondrial pathways. annualreviews.org Dysregulation of serine metabolism has been implicated in various diseases, highlighting its importance in maintaining cellular and organismal homeostasis. frontiersin.orgnih.gov
Rationale for Deuterated L Serine L Serine D2 As a Probe in Academic Investigations
Principles and Applications of Stable Isotope Labeling with this compound
Stable isotope labeling is a technique used to trace the metabolic fate of a compound by replacing one or more of its atoms with a heavier, non-radioactive isotope. chromservis.eu this compound is a deuterated isotopologue of the amino acid L-serine, where two hydrogen atoms have been replaced by deuterium. medchemexpress.com When introduced into a biological system, this compound acts as a tracer. Its deuterium atoms are incorporated into various downstream metabolites, allowing researchers to follow the flow of carbon and nitrogen through interconnected pathways. This approach is invaluable because it provides a dynamic map of metabolic activity, which cannot be achieved by merely measuring static metabolite concentrations. chromservis.eu
L-serine is a non-essential amino acid that occupies a central node in cellular metabolism. It serves as a precursor for the synthesis of other amino acids like glycine and cysteine, is crucial for the production of nucleotides (purines and pyrimidines), and is a key component in the formation of complex lipids such as phospholipids (B1166683) and sphingolipids. nih.gov By tracing the path of this compound, scientists can investigate the activity of these fundamental biosynthetic pathways, making it a versatile tool in metabolic research. nih.govisotope.com The use of stable isotopes like deuterium is considered a gold standard for quantifying the concentration of endogenous metabolites within complex biological samples and for distinguishing biologically relevant metabolites from experimental noise. chromservis.eu
The successful application of this compound as a metabolic tracer hinges on a meticulously planned experimental design. researchgate.net Key factors to consider include the specific biological question, the choice of the model system (in vivo or in vitro), the tracer delivery strategy, and the timing of sample collection. researchgate.net
In vitro systems , such as cultured cells or isolated organelles, offer a controlled environment to study specific metabolic processes. For example, researchers have used L-Serine (3,3-D2) in assays with yeast microsomes to directly measure the activity of the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting step in sphingolipid synthesis. researchgate.net In other studies, cultured neurons and astroglia have been used to trace the synthesis and release of D-serine and L-serine, providing insights into cell-specific metabolic roles. nih.govnih.gov The design for these experiments involves introducing this compound into the culture medium and collecting cell pellets and media at specific time points to analyze metabolite labeling.
In vivo experiments in animal models provide a more systemic view of metabolism, reflecting the complex interactions between different tissues and organs. A study on cerebral ischemia in mice, for instance, tracked the metabolism of serine to understand its role in neurotoxicity following stroke. nih.govnih.gov Designing in vivo experiments requires careful consideration of the route of tracer administration (e.g., infusion, bolus injection, or dietary inclusion) to ensure consistent labeling of the precursor pool.
Below is a table summarizing exemplary experimental designs for this compound tracing.
| Parameter | In Vitro Example (Cultured Neurons) | In Vivo Example (Mouse Model) |
| Model System | Primary cultured neurons | C57BL/6 mice |
| Objective | Determine the cellular origin of D-serine. nih.govnih.gov | Investigate D/L-serine regulation after cerebral ischemia. nih.govnih.gov |
| Tracer | This compound | This compound |
| Administration | Added to culture medium. | Intraperitoneal injection or continuous infusion. |
| Sampling | Culture medium and cell lysates collected at various time points (e.g., 0, 6, 12, 24 hours). nih.gov | Brain tissue, blood, and other organs collected at specific intervals post-ischemia. nih.gov |
| Analysis | HPLC or LC-MS analysis of extracts to measure deuterium incorporation into serine and downstream metabolites. nih.gov | LC-MS/MS analysis of tissue homogenates to quantify labeled metabolites. nih.gov |
The core of a tracer experiment is the analysis of the mass isotopologue distribution (MID) in metabolites downstream of the initial labeled substrate. The pattern of deuterium incorporation provides a fingerprint of the metabolic pathways that have been active. When this compound is metabolized, its deuterium atoms can be retained or lost depending on the specific enzymatic reactions involved.
For example, the conversion of L-serine to glycine involves the removal of a hydroxymethyl group, and the deuterium label's fate depends on its original position on the L-serine molecule. By analyzing the mass shift in glycine, one can quantify the flux through this pathway. Similarly, tracing experiments can elucidate biosynthetic routes for more complex molecules. In one study, feeding a deuterated amino acid, L-[3,3-D2]-phenylalanine, allowed researchers to identify the biosynthetic pathway to other compounds by analyzing where the deuterium labels ended up in the final products. uni-hamburg.de This principle is directly applicable to this compound for mapping its diverse metabolic fates.
A key advantage of using this compound is its ability to distinguish between metabolites that are newly synthesized (de novo) from the tracer versus those already present in endogenous pools. researchgate.net This is crucial for accurately measuring flux and understanding how different pathways contribute to maintaining metabolite homeostasis. The principles of hydrogen/deuterium exchange (HDX) further inform interpretation, as the rate of exchange is sensitive to the molecule's local chemical environment and structure. nih.gov
Design of this compound Tracing Experiments for In Vivo and In Vitro Systems
Quantitative Metabolic Flux Analysis (MFA) Utilizing this compound
While stable isotope tracing can qualitatively map metabolic pathways, Quantitative Metabolic Flux Analysis (MFA) takes it a step further by calculating the absolute rates (fluxes) of reactions within a metabolic network. wikipedia.orgcreative-proteomics.com MFA is a powerful systems biology approach used to study the regulation of metabolism in various physiological and pathological states. creative-proteomics.com By integrating the isotopic labeling data from this compound experiments with a stoichiometric model of cellular metabolism, MFA can provide a detailed, quantitative picture of intracellular metabolic activity. wikipedia.orgnih.gov
The data generated from this compound tracing experiments—specifically the mass isotopologue distributions of various metabolites—serve as critical inputs for computational modeling. The process typically begins with a genome-scale metabolic model (GEM), which represents the entire set of known metabolic reactions in an organism. frontiersin.orgplos.org These generic models are then tailored to specific conditions.
The experimental data from this compound tracing provides the necessary constraints to identify the active metabolic network for the condition being studied. frontiersin.org By mapping the flow of deuterium, researchers can confirm which pathways are utilized and at what capacity. Algorithms such as Flux Balance Analysis (FBA) can then be used to simulate the metabolic state and predict the flow of metabolites through the network that is consistent with the experimental labeling data. oup.com This integration of experimental data with computational models allows for the reconstruction of highly accurate, context-specific metabolic networks. plos.orgnih.gov
Traditional MFA often operates under the assumption of an isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. However, in many biological systems, especially in mammalian cells with large metabolite pools or slow-moving pathways, reaching this steady state can take a long time or be impractical to achieve. ub.eduethz.ch
Isotopically non-stationary MFA (INST-MFA) overcomes this limitation. wikipedia.org This advanced method analyzes the transient changes in isotopic labeling over time, before a steady state is reached. creative-proteomics.comub.edu In an INST-MFA experiment using this compound, samples are collected at multiple, short time intervals after the introduction of the tracer. d-nb.info This provides a dynamic snapshot of how the deuterium label propagates through the network.
INST-MFA is particularly powerful for identifying metabolic bottlenecks, studying dynamic cellular processes like cell differentiation, and understanding how metabolic fluxes adapt to perturbations. wikipedia.orgd-nb.inforesearchgate.net While experimentally more demanding due to the need for rapid, repeated sampling, INST-MFA provides a much higher resolution of metabolic dynamics. ub.edu
Computational Reconstruction of Metabolic Networks from this compound Tracing Data
Advanced Analytical Platforms for this compound Metabolite Characterization
The accurate characterization and quantification of deuterated metabolites are paramount for the success of any this compound tracing study. This requires sophisticated analytical platforms capable of separating complex biological mixtures and detecting minute differences in mass.
The cornerstone of metabolomics and flux analysis is Mass Spectrometry (MS) , typically coupled with a chromatographic separation method like Liquid Chromatography (LC) or Gas Chromatography (GC). ckisotopes.comshimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used technique for metabolomics because it can analyze a broad range of metabolites, including hydrophilic compounds like amino acids and organic acids. shimadzu.com Modern high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) systems, provide exceptional sensitivity and mass accuracy. nih.govmedrxiv.org This allows for the precise measurement of mass shifts caused by deuterium incorporation and enables both the targeted quantification of known metabolites and the untargeted discovery of novel labeled compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another key platform, particularly well-suited for analyzing small, volatile metabolites that have been chemically derivatized. shimadzu.commedrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a complementary technique that can also be used to analyze isotope-labeled compounds. isotope.comckisotopes.com While generally less sensitive than MS, NMR can provide detailed information about the specific position of the deuterium atoms within a molecule, which can be invaluable for elucidating complex reaction mechanisms.
The choice of platform depends on the specific metabolites of interest and the goals of the study. A summary of these platforms is provided in the table below.
| Analytical Platform | Strengths | Typical Applications in this compound Tracing |
| LC-MS/MS (e.g., Q-TOF) | High sensitivity, high mass accuracy, broad compound coverage, suitable for targeted and untargeted analysis. shimadzu.comnih.gov | Quantifying deuterium enrichment in L-serine, glycine, cysteine, phospholipids, and nucleotides. Untargeted discovery of novel serine-derived metabolites. |
| GC-MS | Excellent chromatographic resolution for volatile compounds, established libraries for metabolite identification. shimadzu.commedrxiv.org | Analysis of derivatized amino acids and organic acids in central carbon metabolism that are linked to serine metabolism. |
| NMR | Provides positional information of isotopes, non-destructive. isotope.com | Determining the specific location of deuterium atoms in a metabolite to elucidate enzymatic reaction mechanisms. |
High-Resolution Mass Spectrometry (HRMS) for Isotope Tracing
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolic flux analysis, offering the precision required to distinguish between isotopologues—molecules that differ only in their isotopic composition. acs.orgnih.gov When this compound is introduced into a biological system, the deuterium atoms act as tracers. As L-serine is metabolized, these tracers are incorporated into downstream metabolites. HRMS can accurately measure the mass-to-charge ratio (m/z) of these metabolites, allowing for the detection and quantification of deuterium-labeled species. nih.govckisotopes.com This information is vital for mapping metabolic pathways and calculating the rate of metabolic reactions, known as fluxes. nih.govnih.gov
The high resolving power of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, is essential for separating the isotopic peaks of a metabolite from other ions of similar mass. acs.orgwiley-vch.de This capability enables the determination of the mass isotopologue distribution (MID), which describes the relative abundance of each isotopologue of a metabolite. The MID data is then used in computational models to estimate intracellular metabolic fluxes. biorxiv.org The use of this compound and other stable isotope-labeled compounds in conjunction with HRMS has been instrumental in studying the serine, glycine, one-carbon (SGOC) metabolic network, which is implicated in various diseases. nih.gov
Tandem mass spectrometry (MS/MS) provides a deeper level of detail in isotope tracing studies by analyzing the fragmentation patterns of ions. wiley-vch.de In a typical MS/MS experiment, a specific ion of a metabolite labeled with deuterium from this compound is selected and then fragmented. acs.org The resulting fragment ions are then analyzed to determine the position of the deuterium atoms within the molecule. This technique, known as fragment ion analysis, is crucial for elucidating the specific biochemical reactions a metabolite has undergone. researchgate.net
Different fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD), can be employed to generate fragment ions. wiley-vch.deacs.org The choice of fragmentation method can influence the types of fragment ions produced and the amount of structural information that can be obtained. wiley-vch.de For example, low-energy CID of peptides typically produces b- and y-type fragment ions, while ETD generates c- and z-type ions. wiley-vch.de Analysis of these fragments reveals how the deuterium from this compound has been distributed, providing insights into the activity of specific enzymes and pathways. researchgate.net For instance, the fragmentation of L-serine itself can lead to various products, and understanding these pathways is key to interpreting the mass spectra of its downstream metabolites. researchgate.netrsc.org
The table below illustrates the common isotopologues of L-Serine used in metabolic research.
| Product Name | Abbreviation | Applications |
| L-Serine (3,3-D2, 98%) | DLM-582 | Metabolism, Proteomics, Biomolecular NMR |
| L-Serine (2,3,3-D3, 98%) | NLM-2036 | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
| L-Serine (1-¹³C, 99%; ¹⁵N, 98%) | CNLM-7814 | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics, Proteomics |
| L-Serine (¹³C₃, 99%) | CLM-1574-H | Clinical MS, Metabolism, Metabolomics, Proteomics |
| L-Serine (2,3,3-D₃, 98%; ¹⁵N, 98%) | DNLM-6863 | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
This table is based on information from various sources. ckisotopes.comckisotopes.comchemie-brunschwig.chchemie-brunschwig.chisotope.comisotope.com
De Novo L-Serine Biosynthesis Pathways
While this compound tracing is primarily used to track the fate of exogenous or pre-existing serine, understanding its endogenous synthesis provides essential context for interpreting tracer data. The de novo synthesis of L-serine is a key entry point for carbon from glycolysis into amino acid metabolism and one-carbon pathways.
The Phosphorylated Pathway: Enzymatic Steps and Regulation
In mammalian cells, the primary route for L-serine biosynthesis is the phosphorylated pathway, which occurs in the cytosol. uninsubria.itnih.gov This pathway diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine production through a series of three enzymatic reactions. uninsubria.itnih.gov Isotopic tracing studies, often using ¹³C-labeled glucose, have shown that a significant portion of glycolytic carbon can be funneled into this pathway, especially in proliferating cells. nih.gov
The pathway begins with the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) . uninsubria.itfrontiersin.org This initial step is the rate-limiting and committed step of the pathway. uninsubria.it The second reaction is a transamination where phosphoserine aminotransferase (PSAT1) converts 3-PHP to O-phospho-L-serine (3-PS), using glutamate (B1630785) as the amino group donor. uninsubria.itfrontiersin.org The final, irreversible step is the hydrolysis of the phosphate (B84403) group from 3-PS by phosphoserine phosphatase (PSPH) , yielding L-serine. uninsubria.itfrontiersin.org
Regulation of this pathway is critical for cellular homeostasis. The activity of PHGDH can be allosterically inhibited by the final product, L-serine, creating a negative feedback loop that controls the rate of synthesis. nih.gov Furthermore, the expression of the pathway's enzymes, particularly PHGDH, is often upregulated in cancer, highlighting the importance of this pathway in supporting rapid cell growth. frontiersin.org Studies have proposed that these three enzymes may form a multi-enzyme complex, or "serinosome," to enhance catalytic efficiency and substrate channeling. uninsubria.itnih.gov
| Enzyme | Abbreviation | Reaction Catalyzed | Regulation |
| 3-phosphoglycerate dehydrogenase | PHGDH | 3-phosphoglycerate → 3-phosphohydroxypyruvate | Rate-limiting step; Feedback inhibition by L-serine. nih.gov |
| Phosphoserine aminotransferase | PSAT1 | 3-phosphohydroxypyruvate → O-phospho-L-serine | Uses glutamate as an amino donor. uninsubria.it |
| Phosphoserine phosphatase | PSPH | O-phospho-L-serine → L-serine | Irreversible step; Drives the pathway forward. uninsubria.it |
Serine-Glycine Interconversion and One-Carbon Unit Generation
One of the most significant metabolic fates of L-serine is its reversible conversion to glycine. This reaction, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT) , is not merely an amino acid conversion but is central to one-carbon metabolism. nih.gov In this process, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), generating glycine and 5,10-methylenetetrahydrofolate (CH₂-THF). researchgate.net
This reaction occurs in both the cytoplasm (via the SHMT1 isoform) and the mitochondria (via the SHMT2 isoform). The CH₂-THF produced is a critical one-carbon donor, feeding into a network of reactions known as the folate cycle. frontiersin.org These one-carbon units are essential for numerous anabolic processes, including the synthesis of nucleotides and the remethylation of homocysteine to methionine.
Metabolic flux analysis using deuterated serine, such as this compound or D3-serine, allows for precise quantification of this interconversion. When this compound is introduced to cells, the deuterium label can be tracked as it is either retained in the newly synthesized glycine or passed through the one-carbon network. researchgate.net Research using D3-serine has demonstrated its preferential incorporation into purine (B94841) rings over exogenously supplied glycine, underscoring the tight coupling between serine catabolism and nucleotide synthesis. researchgate.net This tracing reveals the dynamic flux between the serine and glycine pools and quantifies the contribution of serine to the one-carbon pool, which is vital for cellular proliferation and maintenance. nih.gov
Anabolic Roles of L-Serine: Precursor Contributions
L-serine is a fundamental building block, serving as a direct precursor for a wide array of essential biomolecules. Isotope tracing with this compound enables researchers to follow the serine backbone as it is incorporated into lipids, nucleotides, and peptides, providing quantitative data on the flux through these anabolic pathways.
Sphingolipid and Phospholipid Synthesis
L-serine is an indispensable precursor for the synthesis of major classes of membrane lipids, including sphingolipids and phospholipids. nih.govnih.govmdpi.com The synthesis of sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . mdpi.comnih.gov This is the rate-limiting step in de novo sphingolipid synthesis and results in the formation of 3-ketosphinganine, which is subsequently processed to produce ceramides and other complex sphingolipids. mdpi.com These lipids are crucial for the structural integrity of cell membranes and are involved in cell signaling, proliferation, and apoptosis. nih.govnih.gov
Similarly, L-serine is a direct precursor for the synthesis of phosphatidylserine (PS), a key phospholipid. mdpi.comnih.gov Phosphatidylserine synthase enzymes catalyze the exchange of the head group of existing phospholipids, like phosphatidylcholine or phosphatidylethanolamine, with serine. researchgate.net
Using labeled serine, such as ¹⁴C-serine or deuterated serine, researchers can trace its incorporation into these lipid classes. nih.gov Such studies have revealed that the availability of serine directly influences the rate of sphingolipid synthesis and that this metabolic axis is critical for cell fitness. nih.gov For instance, research has shown that scaffold proteins known as SERINCs may co-localize serine synthesis enzymes with SPT, potentially creating a dedicated L-serine pool for sphingolipid production. mdpi.com
Purine and Pyrimidine (B1678525) Biosynthesis
The synthesis of nucleotides, the building blocks of DNA and RNA, is heavily dependent on the one-carbon units derived from L-serine metabolism. nih.gov While the atoms of the serine backbone are not directly incorporated into the nucleotide rings (with the exception of glycine's contribution), the folate-mediated one-carbon units donated by serine are essential. vaia.com
The conversion of serine to glycine by SHMT generates CH₂-THF. nih.gov This one-carbon unit is used to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in pyrimidine synthesis catalyzed by thymidylate synthase. nih.govvaia.com For purine synthesis, two separate steps require one-carbon units from the folate pool. nih.govslideshare.net
Stable isotope tracing experiments using L-Serine labeled with deuterium (e.g., D3-serine) have been pivotal in demonstrating this connection in vivo. researchgate.net By tracking the labeled carbon and hydrogen atoms from serine, researchers have shown that de novo synthesized serine is a primary source for the one-carbon units used in purine synthesis in cancer tissues. researchgate.net These findings highlight a critical metabolic liability in proliferating cells, which rely on the serine synthesis pathway to fuel nucleotide production. nih.gov
Glutathione Synthesis and Redox Homeostasis
L-serine plays a crucial role in maintaining cellular redox balance, primarily by supporting the synthesis of glutathione (GSH). frontiersin.orgnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant antioxidant in the cell. frontiersin.org It directly neutralizes reactive oxygen species (ROS) and is essential for detoxifying harmful compounds.
The contribution of L-serine to GSH synthesis is through its role as the primary precursor for glycine. frontiersin.org The SHMT-catalyzed conversion of serine to glycine provides one of the three amino acid building blocks for GSH. nih.gov Studies have shown that serine availability is directly linked to the cell's capacity to produce GSH and combat oxidative stress. nih.gov Serine deficiency can lead to reduced GSH levels and increased cellular ROS, whereas serine supplementation can restore redox balance. nih.gov
Tracing with this compound allows for the quantification of the flux from serine to glycine and subsequently into the glutathione pool. By measuring the incorporation of the deuterium label into GSH, researchers can determine the rate at which serine contributes to antioxidant defenses, providing insight into how cells couple central carbon metabolism with redox homeostasis. nih.gov
Catabolism and Isomerization of L-Serine
L-serine is a crucial amino acid involved in a wide array of cellular functions, from protein synthesis to the production of essential metabolites. mdpi.comnih.gov Its breakdown and conversion into other molecules are fundamental for maintaining cellular health. The use of isotopically labeled L-serine, specifically this compound, has been a powerful tool for scientists to trace and understand the complex network of metabolic pathways involving this amino acid. nih.gov
Serine Racemase Mediated L-Serine to D-Serine Conversion
A key metabolic fate of L-serine is its conversion to D-serine, a reaction catalyzed by the enzyme serine racemase. nih.govfrontiersin.org D-serine is a significant signaling molecule in the brain, acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. aging-us.comfrontiersin.org The synthesis of D-serine from L-serine is a critical pathway in the central nervous system. nih.govresearchgate.net
The use of this compound in research allows for the direct tracking of this conversion process. By introducing this compound into experimental models, scientists can measure the rate of deuterium-labeled D-serine formation, providing a clear picture of serine racemase activity. nih.gov This technique has been instrumental in understanding how D-serine levels are regulated under both normal and disease conditions. unl.edu For example, research has pointed to decreased D-serine levels in age-related cognitive decline and certain neurological disorders, highlighting the importance of this metabolic pathway. aging-us.comresearchgate.net
Key Research Findings from this compound Tracing:
| Finding | Significance | Relevant Research Insights |
| Quantification of D-Serine Synthesis | Enables the precise measurement of the rate of D-serine production from L-serine in various tissues and cell types. | Studies have shown that approximately 8.55% of ingested L-serine can be converted to D-serine by serine racemase. researchgate.net |
| Elucidation of Regulatory Mechanisms | Helps to identify the factors that influence serine racemase activity and, consequently, the levels of D-serine in the brain. | Serine racemase activity is dependent on cofactors like pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov |
| Role in Neurological Disorders | Provides insights into how altered D-serine metabolism may contribute to conditions such as schizophrenia and Alzheimer's disease. frontiersin.orgunl.edu | Reduced expression of serine racemase and lower D-serine levels are observed during normal aging, potentially impairing synaptic plasticity. mdpi.com |
Non-Phosphorylated Pathway of Serine Metabolism
Historically, two main pathways for L-serine metabolism were identified: the phosphorylated and the non-phosphorylated pathways. It is now understood that the non-phosphorylated pathway is primarily a catabolic route for L-serine. mhmedical.com This pathway allows for the conversion of L-serine into other important molecules without the initial step of phosphorylation. nih.gov
This compound tracing has been invaluable in distinguishing the metabolic flux through this non-phosphorylated route. researchgate.net A key reaction in this pathway is the conversion of serine to glycine by the enzyme serine hydroxymethyltransferase (SHMT), a crucial step in one-carbon metabolism. embopress.orgaacrjournals.org Isotope tracing studies have confirmed that this is a major fate of serine. Furthermore, serine can be catabolized to produce pyruvate (B1213749), which can then enter central carbon metabolism. nih.govannualreviews.org The use of labeled serine, such as this compound, allows researchers to quantify the flow of serine through these non-phosphorylated catabolic pathways.
Regulation of L-Serine Homeostasis
Maintaining a stable balance of L-serine, known as homeostasis, is critical for cellular function. ulb.ac.befrontiersin.org This balance is carefully controlled by the interplay of serine synthesis, breakdown, and transport across cell membranes. mdpi.com Stable isotope tracing with molecules like this compound has provided a dynamic understanding of how this regulation occurs. escholarship.orgbiorxiv.org
These tracing studies have revealed the metabolic flexibility of cells in managing their serine levels. For instance, when L-serine is readily available from the diet, cells can take it up and utilize it, while simultaneously suppressing their own de novo synthesis from glucose. nih.gov Conversely, when external serine is scarce, cells ramp up their internal production. This compound tracing allows for the quantification of these metabolic shifts, offering a detailed view of how L-serine homeostasis is maintained under different conditions. biorxiv.org This adaptability is crucial for ensuring a constant supply of serine for its numerous biological roles, including the synthesis of proteins, nucleotides, and lipids. nih.gov
Neurobiological Investigations Utilizing L Serine D2
Compartmented L-Serine Metabolism in the Central Nervous System
Astrocyte-Neuron Metabolic Coupling and L-Serine Transfer
In the intricate cellular landscape of the central nervous system (CNS), a specialized metabolic partnership exists between astrocytes and neurons. nih.govresearchgate.net This relationship is characterized by a clear division of metabolic tasks, with astrocytes exhibiting a predominantly glycolytic metabolism, while neurons rely heavily on mitochondrial oxidative phosphorylation to meet their high energy demands. nih.govresearchgate.net A key aspect of this metabolic cooperation is the transfer of metabolites from astrocytes to neurons, which serve as both energy substrates and signaling molecules. nih.govresearchgate.netfrontiersin.org
L-serine, an amino acid crucial for various cellular functions, is a prime example of this intercellular shuttling. nih.govresearchgate.net Astrocytes are the primary site of L-serine synthesis in the brain, where it is produced from the glycolytic intermediate 3-phosphoglycerate (B1209933). frontiersin.orgcsic.es This newly synthesized L-serine is then released by astrocytes and taken up by neurons. frontiersin.orgresearchgate.net This transfer, often referred to as the "serine shuttle," is essential for neuronal function. frontiersin.org Neurons utilize this astrocytic-derived L-serine for multiple purposes, including the synthesis of D-serine, a critical neuromodulator. frontiersin.orgresearchgate.net
The transport of L-serine from astrocytes to neurons is facilitated by specific neutral amino acid transporters, such as ASCT1. mdpi.com This metabolic coupling ensures that neurons have a steady supply of L-serine, which is vital for maintaining their function, particularly in processes related to synaptic transmission and plasticity. frontiersin.org The disruption of this astrocyte-neuron lactate (B86563) and serine shuttle can lead to impaired neuronal function and may contribute to the pathology of several neurological diseases. nih.govresearchgate.net
Regulation of L-Serine Homeostasis in Brain Development and Function
The maintenance of L-serine homeostasis is critical for normal brain development and function. nih.gov L-serine and its metabolic products are not only essential for basic cellular processes like cell proliferation but also play specific and vital roles within the CNS. nih.govfrontiersin.org The brain's supply of L-serine is derived from two main sources: de novo synthesis, which predominantly occurs in astrocytes, and transport from the bloodstream across the blood-brain barrier (BBB). frontiersin.orgpnas.org
During early postnatal development, the influx of L-serine from the blood is significantly higher, suggesting a critical role for circulating L-serine in this period. pnas.org The transporter Slc38a5 has been identified as a key player in transporting L-serine across the BBB in young mice, highlighting the importance of this external supply for neurodevelopment. pnas.org
Deficiencies in L-serine synthesis or transport can lead to severe neurological abnormalities. mdpi.comnih.gov For instance, genetic defects in the enzymes of the L-serine synthesis pathway result in conditions characterized by microcephaly, seizures, and severe psychomotor retardation. wikipedia.org These findings underscore the indispensable role of tightly regulated L-serine levels for the proper formation and functioning of the nervous system. The intricate balance of L-serine is crucial for processes ranging from neuronal differentiation and survival to the synthesis of neurotransmitters and membrane components. nih.gov
L-Serine's Modulatory Role in Neurotransmission and Synaptic Plasticity
Co-agonist Function of D-Serine and Glycine (B1666218) at NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a pivotal role in excitatory neurotransmission and synaptic plasticity. wikipedia.org A unique feature of the NMDA receptor is its requirement for the binding of both glutamate and a co-agonist to become activated. wikipedia.orgpnas.org For many years, glycine was considered the primary co-agonist. rupress.org However, subsequent research has established that D-serine, the enantiomer of L-serine, is a potent and often dominant endogenous co-agonist at the glycine site of synaptic NMDA receptors in many brain regions. wikipedia.orgpnas.orgfrontiersin.orgnih.gov
D-serine is synthesized from L-serine by the enzyme serine racemase. pnas.org The relative contribution of D-serine and glycine as NMDA receptor co-agonists can vary depending on the specific synapse, developmental stage, and level of synaptic activity. pnas.orgpnas.org For example, at mature Schaffer collateral-CA1 synapses in the hippocampus, D-serine is the preferred co-agonist, while glycine plays a more prominent role at medial perforant path-dentate gyrus synapses. pnas.org
This differential regulation allows for a fine-tuning of NMDA receptor activity. Both D-serine and glycine are crucial for processes like long-term potentiation (LTP), a cellular mechanism underlying learning and memory. frontiersin.org The availability of these co-agonists at the synapse is a key factor in modulating the strength of glutamatergic signaling. elifesciences.org
| Co-agonist | Primary Site of Action | Key Regulatory Roles | Supporting Evidence |
|---|---|---|---|
| D-Serine | Synaptic NMDA receptors | Mediates synaptic plasticity (LTP), tonic NMDA receptor activation. frontiersin.orgpnas.org | Reduced LTP in serine racemase knockout mice; potentiation of NMDA currents by exogenous D-serine. frontiersin.orgarvojournals.org |
| Glycine | Extrasynaptic and some synaptic NMDA receptors | Modulates activity-dependent NMDA receptor activation; involved in neurodevelopment. nih.govpnas.org | Depletion by glycine oxidase reduces LTP; distinct roles observed in different hippocampal pathways. pnas.orgfrontiersin.org |
Impact on Excitatory Glutamatergic Signaling Pathways
L-serine metabolism is intrinsically linked to the regulation of excitatory glutamatergic signaling, primarily through its role as the precursor to the NMDA receptor co-agonists, D-serine and glycine. csic.esnih.gov The availability of L-serine directly influences the synthesis of these co-agonists, thereby modulating the activity of NMDA receptors. mdpi.com
Glutamate is the principal excitatory neurotransmitter in the brain, and its signaling through NMDA receptors is fundamental for learning, memory, and synaptic plasticity. frontiersin.org However, excessive activation of NMDA receptors can lead to an influx of calcium ions, resulting in excitotoxicity—a process implicated in neuronal death in various neurological conditions. frontiersin.orgwikipedia.org
The astrocyte-neuron serine shuttle plays a critical role in this context. Astrocytes supply neurons with L-serine, which is then converted to D-serine and released to act on synaptic NMDA receptors. frontiersin.org This system allows for a dynamic regulation of glutamatergic transmission. By controlling the supply of L-serine and, consequently, the levels of D-serine and glycine, the brain can fine-tune the responsiveness of NMDA receptors, impacting both physiological processes like LTP and pathological conditions involving excitotoxicity. frontiersin.orgpnas.org Alterations in this pathway have been observed in various neuropsychiatric and neurodegenerative disorders, highlighting its importance in maintaining balanced glutamatergic signaling. nih.govmdpi.com
Therapeutic and Pathophysiological Implications of L-Serine Metabolism
Alterations in L-serine metabolism have been implicated in a range of neurological and psychiatric disorders, suggesting that targeting this pathway could offer therapeutic benefits. mdpi.comnih.gov L-serine deficiency, resulting from genetic disorders of its synthesis, leads to severe neurological symptoms, which can be partially ameliorated by L-serine supplementation. mdpi.comwikipedia.org
Furthermore, dysregulation of L-serine and D-serine levels has been linked to conditions such as schizophrenia, Alzheimer's disease, and bipolar disorder. nih.govmdpi.comfrontiersin.org In schizophrenia, for example, hypofunction of NMDA receptors is a leading hypothesis, and lower levels of D-serine have been reported in patients. nih.govfrontiersin.org This has led to clinical investigations of D-serine as an adjunctive therapy.
L-Serine Deficiency Disorders and Supplementation Strategies
L-serine deficiency disorders are a group of rare, inherited metabolic conditions that disrupt the normal production of the amino acid L-serine. mhmedical.com These disorders stem from defects in the enzymes involved in the L-serine biosynthesis pathway, specifically 3-phosphoglycerate dehydrogenase (3-PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP). mdpi.com The de novo synthesis of L-serine is crucial for the formation and function of the mammalian central nervous system. nhri.org.tw
Deficiencies in this pathway lead to severe neurological symptoms. researchgate.net Common clinical features include congenital microcephaly, psychomotor retardation, intractable seizures, and spastic quadriplegia. mdpi.comresearchgate.net The lack of L-serine can also lead to the synthesis of neurotoxic deoxysphingolipids. researchgate.net In all three types of serine biosynthesis disorders, low levels of serine are found in the cerebrospinal fluid (CSF), while plasma serine levels can be low or borderline. mdpi.com Diagnosis is typically confirmed through molecular genetic testing for pathogenic variants in the PHGDH, PSAT1, or PSPH genes. nih.gov
Supplementation with L-serine is a primary therapeutic strategy for these disorders. nih.gov Studies have shown that oral L-serine treatment can lead to a significant reduction in seizures and an improvement in spasticity in patients with serine synthesis defects. researchgate.net In some cases of infantile-onset serine deficiency, L-serine therapy is more effective for seizure control than standard anti-seizure medications. nih.gov However, the effectiveness of supplementation on cognitive outcomes appears to be time-dependent. researchgate.net While treatment can ameliorate some neurological symptoms, it often fails to substantially improve head circumference and neurocognitive development, particularly when initiated later. researchgate.net Conversely, individuals treated prenatally or immediately after birth have been reported to have normal developmental outcomes. nih.gov
| Disorder | Defective Enzyme | Key Neurological Manifestations | Reported Outcome of L-Serine Supplementation |
| 3-PGDH Deficiency | 3-phosphoglycerate dehydrogenase | Congenital microcephaly, intractable seizures, psychomotor retardation. mhmedical.comresearchgate.net | Reduction in seizures, improvement in spasticity. researchgate.net |
| PSAT1 Deficiency | Phosphoserine aminotransferase | Congenital microcephaly, encephalopathy with spasticity. researchgate.net | Improvement in spasticity. researchgate.net |
| PSPH Deficiency | Phosphoserine phosphatase | Seizures, microcephaly, developmental delay, spastic quadriplegia. mdpi.com | Seizures may respond to supplementation. mdpi.com |
Role in Neurodegenerative Diseases: Alzheimer's, Parkinson's, ALS
The metabolism of L-serine and its derivative, D-serine, has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). caymanchem.com Dysregulation of the L-serine pathway is associated with disease progression in these conditions. caymanchem.com
Alzheimer's Disease (AD)
Research into the role of L-serine in Alzheimer's disease has yielded conflicting results. mdpi.com Some studies suggest a deficiency in L-serine contributes to cognitive decline. alzheimersnewstoday.com In the early stages of AD, there is a reduction in glucose use by astrocytes, which impairs the synthesis of L-serine. alzheimersnewstoday.com This reduction in L-serine leads to lower levels of D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are essential for memory formation and synaptic plasticity. alzheimersnewstoday.comfrontiersin.org One study found that L-serine supplementation in a mouse model of AD could rescue cognitive deficits. mdpi.com
Conversely, other research indicates that D-serine levels may be elevated in the brains of AD patients and could contribute to neurotoxicity by over-activating NMDA receptors. nih.govmdpi.com Studies have found higher D-serine levels in the hippocampus and cerebrospinal fluid (CSF) of individuals with probable AD compared to controls. nih.gov This suggests that increased D-serine might be part of the pathological process. nih.govnih.gov Therefore, the precise role of the L-serine/D-serine pathway in AD remains unclear, with evidence supporting both neuroprotective and neurotoxic effects. mdpi.commdpi.com
Parkinson's Disease (PD)
The investigation into L-serine's role in Parkinson's disease is often linked to its conversion to D-serine, which modulates glutamatergic neurotransmission. nih.gov Studies have reported altered D-serine levels in PD patients. nih.gov One study found lower D-serine levels in the substantia nigra and CSF of L-DOPA-free PD patients. nih.gov Another recent study, however, found that after adjusting for age and medication, D-serine levels were significantly increased in the serum of PD patients compared to healthy controls. nih.gov Disturbances in D-serine levels suggest a potential connection between glutamatergic and dopaminergic neurotransmission in the pathophysiology of PD. nih.gov While direct clinical studies on L-serine for PD are limited, its role as the precursor to D-serine implicates it in the disease's mechanisms. nih.gov A pilot study using D-serine as an adjuvant treatment in PD patients showed a reduction in motor and behavioral symptoms. oup.com
Amyotrophic Lateral Sclerosis (ALS)
L-serine has shown therapeutic potential in the context of ALS. drugtargetreview.com One hypothesis suggests that chronic dietary exposure to the neurotoxin β-methylamino-L-alanine (BMAA) can lead to its misincorporation into proteins, causing neuronal damage. neals.org L-serine may prevent this misincorporation, thereby protecting against cell death. neals.org In a primate model of ALS where animals were exposed to BMAA, co-administration of L-serine significantly reduced the development of ALS-like pathologies, including motor neuron degeneration and the formation of protein aggregates. drugtargetreview.com
A phase I clinical trial was conducted to determine the safety of oral L-serine in ALS patients. nih.gov The study concluded that L-serine was generally well-tolerated and did not appear to accelerate the functional decline of patients. mdpi.comnih.gov Further clinical trials are investigating the efficacy of L-serine as a potential therapeutic to slow the progression of ALS. drugtargetreview.comals.net
| Neurodegenerative Disease | Key Research Findings Related to L-Serine | Investigational Approach |
| Alzheimer's Disease | Impaired L-serine synthesis in astrocytes may contribute to cognitive deficits. alzheimersnewstoday.com / Elevated D-serine levels found in AD brains, potentially causing neurotoxicity. nih.gov | Mouse models, analysis of post-mortem brain tissue and CSF. mdpi.comnih.gov |
| Parkinson's Disease | Altered levels of D-serine (derived from L-serine) in the brain and CSF of patients. nih.gov | Analysis of human CSF and post-mortem brain tissue, animal models. nih.govnih.gov |
| Amyotrophic Lateral Sclerosis | L-serine reduced ALS-like pathology in a primate model. drugtargetreview.com A phase I trial found L-serine to be generally safe for patients. nih.gov | Primate models, Phase I and Phase II clinical trials. drugtargetreview.comals.net |
L-Serine Metabolism in Epileptogenesis and GRINpathies
The metabolism of L-serine is critically involved in neuronal excitability and has been studied in the context of epilepsy and related genetic disorders known as GRINpathies. mdpi.comshare4rare.org The primary mechanism involves L-serine's role as the precursor to D-serine, a potent co-agonist at the glycine-binding site of NMDA receptors. frontiersin.org Overactivation of NMDA receptors is a key factor in epileptogenesis, the process by which a normal brain develops epilepsy. frontiersin.org
Studies have shown that the enzyme that converts L-serine to D-serine, serine racemase, is upregulated in the hippocampal astrocytes of both rats and human patients who have experienced seizures. nih.gov Pharmacologically reducing D-serine levels has been shown to prevent the development of seizures in animal models, while increasing D-serine levels facilitates seizure occurrence. frontiersin.orgnih.gov This suggests that the metabolism of D-serine, and by extension its precursor L-serine, could be a therapeutic target for epilepsy. frontiersin.org However, the role of D-serine appears complex, as some research indicates that it may also help to reduce the loss of neuronal cells in temporal lobe epilepsy (TLE) under certain conditions. mdpi.comnih.gov
GRINpathies are a group of rare neurodevelopmental disorders caused by mutations in the GRIN genes, which encode for subunits of the NMDA receptor. share4rare.org These disorders can cause intellectual disability, movement alterations, and epilepsy. share4rare.org In cases where mutations lead to a loss of function in the NMDA receptor, L-serine supplementation has emerged as a promising therapeutic strategy. share4rare.org L-serine acts as a precursor to D-serine, which can then act as an agonist at the NMDA receptor to help restore its function. share4rare.orgresearchgate.net Clinical studies on patients with GRIN2B-related neurodevelopmental disorders have shown that L-serine supplementation can lead to improvements in motor and cognitive performance. mdpi.comshare4rare.org A recent phase 2A clinical trial demonstrated that L-serine treatment improved neurological symptoms and reduced epileptic seizures in patients with GRIN-associated disorders. share4rare.org
| Condition | Role of L-Serine Metabolism | Key Research Findings |
| Epileptogenesis | L-serine is the precursor to D-serine, a key modulator of NMDA receptors involved in seizure activity. frontiersin.org | Increased expression of serine racemase (converts L-serine to D-serine) is found in epileptic brain tissue. frontiersin.orgnih.gov Lowering D-serine levels can prevent seizures in animal models. frontiersin.org |
| GRINpathies | L-serine supplementation can increase D-serine levels, helping to restore function to NMDA receptors affected by loss-of-function mutations. share4rare.orgresearchgate.net | L-serine treatment improved motor and cognitive performance and reduced seizures in patients with GRIN-related disorders. mdpi.comshare4rare.org |
Neuroinflammatory Responses and Microglial Modulation by L-Serine
L-serine plays a significant role in modulating neuroinflammatory processes, primarily through its influence on glial cells like microglia and astrocytes. frontiersin.orgnih.gov Neuroinflammation, characterized by the activation of these cells, is a common feature in many neurological and neurodegenerative diseases. nih.govfrontiersin.org
L-serine has demonstrated anti-inflammatory and neuroprotective effects. frontiersin.org It can inhibit the proliferation and activation of microglia and astrocytes. frontiersin.org Research has shown that L-serine reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgmdpi.com These actions help to decrease inflammation and can improve neurological function following injury. frontiersin.org
A key mechanism of L-serine's anti-inflammatory action is its ability to influence microglial polarization. frontiersin.orgnih.gov Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.org L-serine promotes the polarization of microglia towards the M2 phenotype, which is associated with tissue repair and the production of anti-inflammatory factors. frontiersin.orgnih.gov This shift from a neurotoxic to a neuroprotective microglial state is crucial for resolving inflammation and promoting healing in the central nervous system. nih.govfrontiersin.org For example, L-serine was found to reduce the progression of ALS-like pathologies in a primate model, in part by decreasing the number of activated microglia. drugtargetreview.com
Interestingly, the capacity of microglia to synthesize L-serine is very low compared to astrocytes, due to a scarce expression of the enzyme 3-phosphoglycerate dehydrogenase (3PGDH). nih.gov This suggests that microglia are dependent on an external supply of L-serine, likely from astrocytes, to perform their functions, and that L-serine can directly modulate microglial activities. mdpi.comnih.gov
| Cell Type | Effect of L-Serine | Mechanism/Outcome |
| Microglia | Inhibits activation and proliferation. frontiersin.org | Reduces production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). frontiersin.orgmdpi.com |
| Modulates polarization. frontiersin.orgnih.gov | Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype. nih.gov | |
| Astrocytes | Inhibits activation and proliferation. frontiersin.org | Contributes to the overall reduction of neuroinflammation. nih.gov |
L Serine D2 in Cancer Metabolism Research
Reprogramming of L-Serine Metabolism in Malignant Transformation
Cancer cells frequently rewire their metabolic pathways to support the high demands of growth and proliferation. d-nb.info A key aspect of this reprogramming is the increased reliance on the amino acid serine, which is pivotal for the synthesis of proteins, nucleic acids, and lipids. d-nb.infonih.gov
Oncogenic Activation of the Serine Synthesis Pathway (SSP)
Many cancer cells exhibit an upregulation of the de novo serine synthesis pathway (SSP), which produces serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). saspublishers.comnih.gov This pathway involves three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). saspublishers.com
Oncogenes such as MYC and KRAS can drive the activation of the SSP. saspublishers.comaginganddisease.org MYC, for instance, directly upregulates the transcription of all three SSP enzymes. saspublishers.com Similarly, oncogenic KRAS can promote the flow of glucose-derived carbons into the SSP. saspublishers.com The loss of tumor suppressors like p53 can also lead to increased SSP activity. saspublishers.com For example, in p53-deficient cancers, the suppression of PHGDH expression is relieved, creating a dependency on this pathway. saspublishers.com
The rate-limiting enzyme of the SSP, PHGDH, is frequently amplified in various cancers, including up to 16% of breast cancers and 8% of melanomas. saspublishers.com This genetic amplification underscores the importance of the SSP in supporting the metabolic needs of these tumors. saspublishers.com
Serine Dependency as a Metabolic Vulnerability in Tumor Cells
The heightened reliance of certain cancers on serine, either from exogenous sources or de novo synthesis, presents a metabolic vulnerability that can be exploited for therapeutic purposes. saspublishers.comnews-medical.net Tumors with high SSP activity are often sensitive to the inhibition of this pathway. researchgate.net For instance, cancers with amplifications in PHGDH have shown dependence on its enzymatic activity for survival. nih.govaacrjournals.org
Furthermore, some cancer cells with specific genetic mutations, such as those in the spliceosome gene SF3B1, exhibit a crippled ability to synthesize serine, making them dependent on external serine uptake. news-medical.net This dependency suggests that dietary restriction of serine could be a potential therapeutic strategy for these specific cancer types. news-medical.net The reliance on exogenous serine is not universal, as some tumors can compensate by upregulating the SSP. nih.govfrontiersin.org However, in environments with limited serine availability, such as the brain, tumors may be particularly dependent on de novo synthesis. nih.gov
Interconnections of L-Serine Metabolism with Oncogenic Signaling
L-serine metabolism is intricately linked with key oncogenic signaling pathways and other central metabolic processes, highlighting its central role in supporting cancer cell growth and survival.
Crosstalk with Glycolysis and Mitochondrial One-Carbon Metabolism
The SSP directly branches off from glycolysis, utilizing the intermediate 3-phosphoglycerate. nih.gov This connection is regulated by enzymes like pyruvate (B1213749) kinase M2 (PKM2). nih.govaginganddisease.org Under conditions of serine starvation, the activity of PKM2 is reduced, which slows down the final step of glycolysis and leads to the accumulation of upstream intermediates, including 3-PG. aginganddisease.org This, in turn, diverts glycolytic flux towards the SSP to increase serine production. nih.govaginganddisease.org Conversely, high levels of serine can allosterically activate PKM2, promoting glycolytic activity. nih.gov
Serine is a primary source of one-carbon units for the folate and methionine cycles, collectively known as one-carbon metabolism. d-nb.infonih.gov This process is crucial for nucleotide synthesis and methylation reactions. researchgate.net In the mitochondria, the enzyme serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine (B1666218), donating a one-carbon unit to tetrahydrofolate (THF). nih.gov This one-carbon unit is then utilized for various biosynthetic processes. nih.gov
Support of Macromolecule Biosynthesis and Cellular Proliferation
Serine metabolism is fundamental for the production of the building blocks necessary for rapidly proliferating cancer cells. d-nb.info A significant portion of serine-derived carbons is channeled into the synthesis of purines and thymidine, which are essential for DNA replication. saspublishers.com The one-carbon units derived from serine are critical for these biosynthetic pathways. nih.gov
Beyond nucleotides, serine is also a precursor for the synthesis of other amino acids, such as glycine and cysteine. nih.gov Glycine, in addition to its role in one-carbon metabolism, is a component of the major cellular antioxidant, glutathione (B108866). d-nb.info Serine also contributes to the synthesis of lipids, including sphingolipids and phosphatidylserine (B164497), which are vital components of cellular membranes. saspublishers.com
The central role of serine in providing these essential macromolecules makes its metabolism a critical determinant of cancer cell proliferation. nih.govresearchgate.net
Contribution to Tumor Redox Balance and Epigenetic Modifications
Serine metabolism plays a crucial role in maintaining the redox balance within tumor cells, which is often under increased oxidative stress due to rapid metabolism and proliferation. d-nb.info The synthesis of glutathione, a key antioxidant, is dependent on the availability of glycine, which is derived from serine. d-nb.info Additionally, the folate cycle, which is fueled by serine-derived one-carbon units, produces NADPH, a critical reducing equivalent for antioxidant defense. researchgate.net
The one-carbon units derived from serine also have a profound impact on the epigenetic landscape of cancer cells. nih.govresearchgate.net These units are used to generate S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. aginganddisease.org Alterations in serine metabolism can therefore influence gene expression patterns by affecting these epigenetic modifications. saspublishers.comaginganddisease.org This link between serine metabolism and epigenetics adds another layer of complexity to its role in cancer, as changes in methylation can drive oncogenic processes. nih.gov
Targeting L-Serine Metabolic Enzymes for Anti-Cancer Therapies
The metabolic reprogramming of cancer cells, particularly the enhanced activity of the serine synthesis pathway (SSP), has identified key enzymes in this pathway as promising targets for anti-cancer therapies. researchgate.netnih.gov By inhibiting these enzymes, researchers aim to disrupt the supply of serine and its downstream metabolites, which are crucial for tumor growth, proliferation, and survival. researchgate.net
PHGDH Inhibitors in Preclinical and Clinical Development
3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate. oaepublish.comnih.gov Its expression is amplified or upregulated in various cancers, including melanoma, breast cancer, and renal cell carcinoma, making it an attractive therapeutic target. nih.govoaepublish.comaacrjournals.org Cancer cell lines that overexpress PHGDH show significant sensitivity to the knockdown of the enzyme, highlighting its potential as a clinical target. pnas.org
The development of small-molecule inhibitors against PHGDH is a key area of research. oaepublish.com These inhibitors are designed to block the enzymatic activity of PHGDH, thereby reducing de novo serine synthesis and selectively inhibiting the proliferation of cancer cells dependent on this pathway. oaepublish.compnas.org While direct inhibition of PHGDH has shown to decrease cellular proliferation in vitro, its effect on tumor growth in vivo has been more modest. oaepublish.com However, inhibiting PHGDH can create metabolic vulnerabilities that sensitize tumor cells to other chemotherapies. oaepublish.com A number of inhibitors are currently in preclinical development, though none have advanced to clinical trials as of late 2020. researchgate.net
Table 1: Preclinical PHGDH Inhibitors
| Inhibitor | Mechanism of Action & Research Findings | References |
| CBR-5884 | A noncompetitive inhibitor that disrupts the oligomerization state of PHGDH from a tetramer to a dimer. pnas.org It selectively inhibits the proliferation of cancer cell lines with high serine biosynthetic activity. pnas.org Instability in mouse plasma has limited its use in in vivo studies. aacrjournals.org | aacrjournals.orgpnas.orgpnas.org |
| NCT-503 | A potent and selective PHGDH inhibitor used in preclinical in vivo and xenograft assays due to better stability compared to CBR-5884. aacrjournals.org | oaepublish.comaacrjournals.org |
| BI-4924 | A small molecule inhibitor targeting the enzymatic activity of PHGDH. oaepublish.com | oaepublish.com |
| PKUMDL-WQ-2101 | A small molecule inhibitor targeting the enzymatic activity of PHGDH, under preclinical development. oaepublish.com | oaepublish.com |
SHMT and MTHFD2 as Therapeutic Targets
Serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) are critical enzymes in one-carbon metabolism, a network of reactions that utilizes serine to produce building blocks for biosynthesis and maintain redox balance. nih.govfrontiersin.org Targeting these enzymes represents a promising strategy for anti-cancer therapy. nih.govfrontiersin.org
SHMT exists in two isoforms: cytoplasmic SHMT1 and mitochondrial SHMT2. nih.govfrontiersin.org They catalyze the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, a key step providing one-carbon units for nucleotide synthesis. nih.govryvu.com Upregulation of SHMT2 is observed in over 20% of solid tumors, including breast, lung, and colorectal cancers, making these tumors highly dependent on serine. ryvu.comaacrjournals.org Inhibitors targeting both SHMT1 and SHMT2 have been developed and have shown the ability to inhibit cancer cell growth. ryvu.comaacrjournals.org
MTHFD2 is a mitochondrial enzyme that is highly expressed in embryonic and cancer cells but has minimal expression in most normal adult tissues. patsnap.comacs.org This differential expression makes MTHFD2 a particularly attractive target for cancer therapy, as its inhibition could selectively harm cancer cells while sparing healthy ones. patsnap.comacs.org MTHFD2 is upregulated in numerous cancers, including acute myeloid leukemia (AML), breast cancer, and non-small cell lung cancer, and its high expression often correlates with poorer survival. acs.orgresearchgate.netnih.gov MTHFD2 inhibitors disrupt the folate cycle, impairing nucleotide synthesis and leading to the death of rapidly dividing cancer cells. patsnap.com
Table 2: Preclinical SHMT and MTHFD2 Inhibitors
| Target | Inhibitor | Research Findings | References |
| SHMT1/2 | SHIN1 | A folate-competitive inhibitor that impairs cell proliferation in multiple tumor cell lines. nih.govfrontiersin.org | nih.govfrontiersin.org |
| SHMT1/2 | SHIN2 | An inhibitor that can block the growth of T-cell lymphoblastic leukemia. nih.govfrontiersin.org | nih.govfrontiersin.org |
| SHMT1/2 | RZ-2994 | A novel dual inhibitor that induces G2 cell cycle arrest and effectively reduces leukemia burden, even in cases of methotrexate (B535133) resistance. nih.govfrontiersin.org | nih.govfrontiersin.org |
| MTHFD2 | LY345899 | A potent inhibitor that has demonstrated anti-tumor effects on growth and metastasis in colorectal cancer models both in vitro and in vivo. nih.gov | nih.gov |
| MTHFD2 | DS18561882 | An inhibitor that, when combined with enzalutamide, suppressed tumor growth in models of castration-resistant prostate cancer. nih.gov | nih.gov |
| MTHFD2 | TH9619 | A potent inhibitor of MTHFD2 with an IC50 value of 47 nM. acs.org | acs.org |
Phosphoserine Aminotransferase (PSAT1) and Phosphoserine Phosphatase (PSPH) in Malignancy
Phosphoserine Aminotransferase 1 (PSAT1) is the second enzyme in the SSP, catalyzing the conversion of 3-phosphohydroxypyruvate to 3-phosphoserine. pnas.orgmdpi.com Aberrantly high levels of PSAT1 are associated with the development and poor prognosis of many cancers, including lung, colon, breast, and esophageal squamous cell carcinoma (ESCC). aacrjournals.orgkarger.com In ESCC, increased PSAT1 expression is significantly linked to more advanced disease stage, lymph node metastasis, and poor prognosis. karger.com Overexpression of PSAT1 has been shown to promote cancer cell proliferation and invasion in vitro and enhance tumor formation in vivo. karger.com Beyond its metabolic role, PSAT1 can also promote malignancy through non-metabolic functions. For instance, in lung adenocarcinoma, PSAT1 can interact with other proteins to activate signaling pathways that mediate cell migration, independent of its enzymatic activity. aacrjournals.orgnih.gov
Phosphoserine Phosphatase (PSPH) catalyzes the final, irreversible step in de novo L-serine synthesis. nih.govresearchgate.net High expression of PSPH is linked to tumor progression and poor prognosis in a variety of cancers, such as non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, and melanoma. nih.govresearchgate.netiiarjournals.org In NSCLC, PSPH expression is significantly higher in tumor tissues compared to normal tissues and is positively correlated with clinical stage and metastasis. nih.govnih.gov Studies have shown that inhibiting PSPH can suppress cell migration, invasion, and proliferation in NSCLC cells. nih.gov In prostate cancer, PSPH is overexpressed not only in the cancer cells but also in the surrounding cancer-associated fibroblasts, where it supports tumor growth. aacrjournals.org
L-Serine Metabolism and Tumor Microenvironment Interactions
The tumor microenvironment (TME) is a complex and dynamic ecosystem where cancer cells interact with various non-malignant cells, including immune cells and stromal cells. researchgate.net Metabolic interactions, particularly the competition for nutrients, are a critical feature of the TME. researchgate.net L-serine metabolism plays a significant role in modulating these interactions and influencing the anti-tumor immune response. aginganddisease.org
Rapidly proliferating cells, including both tumor cells and activated immune cells like T-effector cells, are highly dependent on serine. aginganddisease.org Tumor cells often upregulate the serine synthesis pathway to meet their high demand for this amino acid, a process driven by oncogenes such as c-Myc. aginganddisease.org This leads to a competition for serine within the TME. aginganddisease.org Tumor cells can effectively hijack serine from the microenvironment, leading to serine depletion. nih.gov This serine scarcity has a profound impact on immune cells; for example, it can impair the proliferation and function of CD8+ T cells, which are crucial for killing cancer cells. nih.gov Specifically, serine depletion hinders purine (B94841) synthesis in T cells, which blunts their clonal expansion and their ability to produce anti-tumor cytokines like IFN-γ. nih.gov This creates an immunosuppressive TME that allows cancer cells to evade the immune system. nih.gov Therefore, the metabolic interplay centered on L-serine is a key factor that shapes tumor progression and the effectiveness of immunotherapy. nih.gov
Emerging Research Directions and Future Perspectives for L Serine D2 Studies
Development of Novel L-Serine-d2 Tracing Strategies
Stable isotope tracers are invaluable tools for understanding the dynamics of metabolic pathways in both healthy and diseased states. nih.gov this compound, with its deuterium (B1214612) label, allows researchers to follow the journey of serine through various metabolic conversions. medchemexpress.com The development of novel tracing strategies involving this compound is a key area of emerging research, aiming to provide a more detailed and dynamic picture of serine metabolism.
Recent advancements include the use of L-serine labeled with deuterium at specific positions to monitor distinct metabolic fates. For instance, [2,3,3-²H₃]serine has been effectively used to track serine's conversion to glycine (B1666218) and its subsequent entry into one-carbon metabolism. nih.govcam.ac.uk This allows for the quantification of flux through pathways crucial for nucleotide synthesis and redox balance. nih.govresearchgate.net
Future strategies may involve the combination of this compound with other isotope-labeled molecules to simultaneously trace multiple interconnected pathways. researchgate.net For example, co-administering this compound with ¹³C-labeled glucose could provide a comprehensive view of how glycolysis and serine synthesis pathways are coordinated. researchgate.net Furthermore, the development of non-invasive imaging techniques, such as deuterium magnetic resonance spectroscopy (²H-MRS), is a promising frontier. nih.govcam.ac.uk This would enable the real-time visualization and quantification of this compound metabolism in living organisms, offering unprecedented insights into dynamic metabolic processes in tissues like the brain and tumors. nih.govcam.ac.uk
Table 1: Examples of this compound Tracing Strategies
| Tracing Strategy | L-Serine Isotopologue | Key Metabolic Pathway Monitored | Analytical Technique | Research Application |
| One-Carbon Metabolism Flux | [2,3,3-²H₃]serine | Serine to glycine conversion, folate cycle | Mass Spectrometry, ²H-MRS | Cancer metabolism, neurobiology nih.govcam.ac.uk |
| Sphingolipid Synthesis | This compound | De novo sphingolipid biosynthesis | Mass Spectrometry | Neurological disorders, metabolic diseases researchgate.net |
| Protein Synthesis | This compound | Incorporation into proteome | Proteomics, Mass Spectrometry | Cellular proliferation, protein turnover isotope.com |
Integration of this compound Fluxomics with Multi-Omics Data (Genomics, Proteomics, Transcriptomics)
To gain a holistic understanding of cellular function, it is crucial to integrate data from various "omics" fields. frontiersin.org Fluxomics, the study of metabolic fluxes, when combined with genomics, proteomics, and transcriptomics, can reveal how genetic and regulatory changes impact metabolic function. The integration of this compound flux data with other omics datasets is a powerful approach to unraveling complex biological systems.
For example, a study might combine this compound flux analysis with transcriptomic data to identify genes whose expression levels correlate with changes in serine metabolic flux under specific conditions. This could reveal novel regulatory enzymes or transporters involved in serine metabolism. Similarly, integrating this compound fluxomics with proteomics can provide insights into how post-translational modifications of enzymes affect metabolic pathway activity. researchgate.net
A multi-omics approach was used to investigate MELAS (mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes), revealing that enhanced serine catabolism plays a significant role in its pathogenesis. nih.gov This integrated analysis points towards serine hydroxymethyltransferase 2 (SHMT2) as a potential therapeutic target. nih.gov Future research will likely focus on developing sophisticated computational tools and databases to facilitate the seamless integration and interpretation of these large and diverse datasets. This will enable the construction of comprehensive models of cellular metabolism that can predict how perturbations at the genetic or protein level will affect metabolic fluxes, including those of L-serine.
Advanced Computational Models for Deuterium Flux Analysis
The analysis of data from stable isotope tracing experiments, particularly those involving deuterium, requires sophisticated computational models. rsc.orgrsc.org These models are essential for translating raw analytical data (e.g., mass isotopomer distributions) into meaningful metabolic flux values. The development of advanced computational models for deuterium flux analysis is a critical area of research that will enhance the accuracy and scope of this compound studies.
Current models, such as metabolic flux analysis (MFA) and isotopically non-stationary MFA (INST-MFA), are continuously being refined to handle the complexities of mammalian metabolism. frontiersin.org For deuterium tracing, specific considerations include the potential for kinetic isotope effects and the need to account for the distribution of deuterium atoms across multiple metabolic products.
Future advancements in computational modeling will likely focus on:
Genome-scale metabolic models (GSMMs): Integrating this compound flux data into GSMMs will allow for a systems-level analysis of metabolic networks. researchgate.net
Dynamic modeling: Developing models that can capture the dynamic changes in metabolic fluxes over time in response to various stimuli. rsc.org
Machine learning and artificial intelligence: Utilizing AI to analyze complex datasets, identify patterns, and generate hypotheses about metabolic regulation.
These advanced models will be instrumental in extracting the maximum amount of information from this compound tracing experiments, leading to a more profound understanding of metabolic phenotypes in health and disease. escholarship.org
Elucidation of Novel Regulatory Mechanisms of L-Serine Metabolism in Health and Disease
L-serine metabolism is tightly regulated and plays a crucial role in a wide range of cellular processes, including cell proliferation, neurotransmission, and one-carbon metabolism. nih.govdntb.gov.ua Dysregulation of serine metabolism has been implicated in various diseases, including cancer, neurological disorders, and metabolic syndrome. nih.govannualreviews.org this compound tracing studies are poised to play a pivotal role in elucidating the novel regulatory mechanisms that govern serine metabolism in both physiological and pathological contexts.
By tracing the fate of this compound, researchers can identify key regulatory nodes within the serine metabolic network. For example, studies can investigate how the activity of enzymes like 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway, is regulated under different conditions. nih.gov It has been observed that PHGDH expression is often elevated in cancer cells, supporting their proliferation. nih.gov
Future research using this compound will likely focus on:
Identifying allosteric regulators and post-translational modifications that control the activity of key enzymes in serine metabolism.
Investigating the crosstalk between serine metabolism and other metabolic pathways, such as glycolysis and the citric acid cycle.
Understanding how the tumor microenvironment influences serine metabolism in cancer cells. dntb.gov.ua
These studies will provide a deeper understanding of how serine metabolism is controlled and how its dysregulation contributes to disease, opening up new avenues for therapeutic intervention.
Translational Potential of this compound Derived Insights for Diagnostic and Therapeutic Strategies
The insights gained from this compound studies have significant translational potential for the development of novel diagnostic and therapeutic strategies. By understanding how serine metabolism is altered in disease, researchers can identify new biomarkers for early diagnosis and develop targeted therapies.
Diagnostic Potential: Changes in L-serine metabolic fluxes, as measured by this compound tracing, could serve as early biomarkers for various diseases. For instance, altered serine metabolism in the brain has been linked to neurological disorders like Alzheimer's disease and schizophrenia. nih.govmdpi.com A non-invasive method to measure L-serine flux in the brain using deuterium MRI could become a valuable diagnostic tool. nih.govcam.ac.uk Similarly, monitoring serine metabolism in tumors could help in cancer diagnosis and staging.
Therapeutic Potential: The elucidation of key regulatory points in serine metabolism opens up possibilities for targeted therapeutic interventions. For example, in cancers that are dependent on exogenous serine, targeting serine transporters could be a viable therapeutic strategy. Conversely, in diseases characterized by serine deficiency, such as certain neuropathies, supplementation with L-serine has shown therapeutic benefits. dntb.gov.uanih.gov this compound studies can help to precisely determine the metabolic context in which such interventions would be most effective.
Furthermore, understanding the role of L-serine in modulating the immune response and inflammation could lead to new therapeutic approaches for inflammatory and autoimmune diseases. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing high-purity L-Serine-d2 in laboratory settings?
- Answer : Synthesis of this compound requires precise deuteration at specific carbon positions (typically C-2 and C-3). Methods include enzymatic catalysis using deuterated substrates or chemical synthesis via chiral auxiliary-mediated reactions. Critical steps involve chiral chromatography for enantiomeric purity validation and mass spectrometry (MS) to confirm isotopic enrichment (>98% deuterium incorporation). Avoid side reactions by controlling pH and temperature during hydrogen-deuterium exchange .
Q. How can researchers validate the isotopic labeling efficiency of this compound in metabolic studies?
- Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR or -NMR with deuterium decoupling) to quantify deuterium distribution. Cross-validate with high-resolution mass spectrometry (HRMS) to detect isotopic peaks. For cellular uptake studies, combine liquid chromatography-mass spectrometry (LC-MS) with stable isotope tracing to monitor metabolic incorporation .
Q. What analytical techniques are most reliable for distinguishing this compound from its non-deuterated counterpart in complex biological matrices?
- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal. Use deuterium-specific transitions (e.g., m/z 106→60 for this compound vs. m/z 105→60 for L-Serine). Differential scanning calorimetry (DSC) can also detect isotopic effects on thermal stability in crystallized samples .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its kinetic parameters in enzyme-catalyzed reactions?
- Answer : Deuterium kinetic isotope effects (KIE) can reduce reaction rates by 2–10-fold due to increased bond strength in C-D vs. C-H bonds. Use stopped-flow spectroscopy or isotopic competition assays to measure and . For example, in serine dehydratase studies, this compound shows a KIE of ~3.2, altering substrate affinity and catalytic efficiency .
Q. What experimental designs mitigate confounding variables when using this compound in metabolic flux analysis (MFA)?
- Answer : Employ pulse-chase labeling with time-resolved sampling to track deuterium incorporation into downstream metabolites (e.g., glycine, pyruvate). Normalize data using -glucose as a co-tracer to account for glycolytic flux variability. Computational modeling (e.g., INCA or OpenFLUX) is essential to disentangle isotopic dilution effects .
Q. How should researchers address contradictions in published data on this compound’s role in neuronal metabolism?
- Answer : Discrepancies often arise from differences in cell models (e.g., primary neurons vs. immortalized lines) or isotopic tracing durations. Replicate studies using standardized protocols (e.g., identical media composition and sampling intervals). Meta-analysis of raw data from public repositories (e.g., MetaboLights) can identify systemic biases .
Q. What are the ethical and technical challenges in using this compound for in vivo neurodevelopmental studies?
- Answer : Deuterium accumulation may impair cellular proliferation due to "isotopic toxicity." Preclinical studies require rigorous dose-response curves to establish safe thresholds (e.g., <5% deuterium body burden). Ethical review boards often mandate justification for deuterium use over non-radioactive alternatives like -labeled compounds .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
